molecular formula C13H12F3NO2 B2636830 N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide CAS No. 2418618-61-6

N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide

Cat. No. B2636830
CAS RN: 2418618-61-6
M. Wt: 271.239
InChI Key: BTQHGUBAKBGJTM-OZRKRLJNSA-N
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Description

N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide, also known as TFPAC, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. TFPAC is a cyclopropane-containing oxirane that has been synthesized through a multi-step process.

Mechanism Of Action

N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide works by binding to the GlyT1 transporter and blocking its function. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the concentration of glycine in the synapse. N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide binds to the GlyT1 transporter with high affinity and inhibits its function, leading to an increase in the concentration of glycine in the synapse. This increase in glycine concentration can enhance the activity of glycine receptors and improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide are primarily related to its inhibition of GlyT1. By blocking the reuptake of glycine from the synapse, N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide can enhance the activity of glycine receptors and improve cognitive function. N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been found to have analgesic effects in animal models of pain.

Advantages And Limitations For Lab Experiments

One advantage of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is its high selectivity for GlyT1. N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been found to be highly selective for GlyT1 over other glycine transporters, which reduces the risk of off-target effects. However, one limitation of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide. One area of interest is the development of more potent and selective GlyT1 inhibitors. Another area of interest is the use of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for more research on the long-term effects of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide on cognitive function and other physiological processes.

Synthesis Methods

The synthesis of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide involves a multi-step process that starts with the reaction of (R)-2-phenylcyclopropanamine with trifluoroacetic anhydride to form (R)-2-(trifluoroacetyl)phenylcyclopropane. This intermediate is then reacted with oxalyl chloride to form (R)-2-(trifluoroacetyl)phenylcyclopropane-1-carbonyl chloride. Finally, the carbonyl chloride is reacted with ethylene oxide to form N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide. The overall yield of this synthesis method is 11%.

Scientific Research Applications

N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has shown potential in various research applications, particularly in the field of neuroscience. N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been found to be a potent and selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in regulating the concentration of glycine in the synaptic cleft. Glycine is an important neurotransmitter that is involved in various physiological processes, including the regulation of motor function, pain perception, and cognition. Inhibition of GlyT1 by N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide leads to an increase in the concentration of glycine in the synaptic cleft, which can enhance the activity of glycine receptors and improve cognitive function.

properties

IUPAC Name

N-[(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)9-4-2-1-3-7(9)8-5-10(8)17-12(18)11-6-19-11/h1-4,8,10-11H,5-6H2,(H,17,18)/t8-,10+,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQHGUBAKBGJTM-OZRKRLJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)C2CO2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)C2CO2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide

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